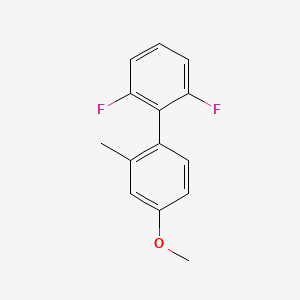

1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene

Description

Properties

IUPAC Name |

1,3-difluoro-2-(4-methoxy-2-methylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O/c1-9-8-10(17-2)6-7-11(9)14-12(15)4-3-5-13(14)16/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBYQMWKHGHRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445086-83-8 | |

| Record name | 1-(2,6-difluorophenyl)-4-methoxy-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure analysis of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene

An In-Depth Technical Guide to the Chemical Structure Analysis of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The biphenyl moiety represents a cornerstone in modern drug discovery, with its unique structural and conformational properties enabling it to interact with a diverse range of biological targets.[1] The compound 1-(2,6-difluorophenyl)-4-methoxy-2-methylbenzene is a member of this important class, incorporating key functional groups that can significantly modulate its physicochemical and pharmacological properties. The presence of a difluorophenyl ring, a methoxy group, and a methyl group on the biphenyl scaffold suggests potential for a range of biological activities, from anti-inflammatory to anticancer effects, as observed in structurally related molecules.[2][3]

The strategic placement of two fluorine atoms on one of the phenyl rings is of particular interest. Fluorine substitution is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4][5] This in-depth guide provides a comprehensive technical overview of the methodologies required to confirm the chemical identity and purity of 1-(2,6-difluorophenyl)-4-methoxy-2-methylbenzene, a critical step in any research and development endeavor. We will delve into a plausible synthetic route and the core analytical techniques for its complete structural elucidation.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in analyzing any compound is to understand its basic structural and chemical properties.

-

Molecular Formula: C₁₄H₁₂F₂O[6]

-

Monoisotopic Mass: 234.08562 Da[6]

-

Canonical SMILES: CC1=C(C=CC(=C1)OC)C2=C(C=CC=C2F)F[6]

A diagram of the molecular structure is presented below:

Caption: 2D structure of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene.

| Property | Predicted Value | Source |

| XlogP | 4.1 | [6] |

| Monoisotopic Mass | 234.08562 Da | [6] |

| Molecular Weight | 234.24 g/mol | Calculated |

Proposed Synthesis via Suzuki-Miyaura Coupling

The formation of the biaryl bond is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly robust and widely used method due to the stability and low toxicity of the boronic acid reagents.[4] A plausible synthetic route is outlined below.

Sources

- 1. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. PubChemLite - 1-(2,6-difluorophenyl)-4-methoxy-2-methylbenzene (C14H12F2O) [pubchemlite.lcsb.uni.lu]

Thermodynamic stability of 2,6-difluoro substituted biaryls

Thermodynamic Stability of 2,6-Difluoro Substituted Biaryls: Conformational Locking and Atropisomerism in Rational Drug Design

Executive Summary

In modern drug discovery and advanced materials science, the precise control of molecular conformation is paramount. Axially chiral biaryls—molecules that exhibit restricted rotation around a single C–C bond—present a unique opportunity to pre-organize bioactive conformations. Among the various substitution strategies, the incorporation of a 2,6-difluorophenyl moiety has emerged as a privileged structural motif. As a Senior Application Scientist, I have observed firsthand how this specific substitution pattern leverages both steric bulk and electrostatic repulsion to drastically elevate the rotational energy barrier (

Mechanistic Origins of Conformational Stability

The thermodynamic stability of a biaryl system is dictated by the energy difference between its ground state (typically an orthogonal or highly twisted conformation) and its transition state (a coplanar conformation). When a biaryl bond rotates, the ortho-substituents of both rings are forced into close spatial proximity, resulting in a severe steric and electronic clash.

While the van der Waals radius of fluorine (1.47 Å) is smaller than that of a methyl group (2.00 Å), placing two fluorine atoms at the 2,6-positions creates a cumulative steric blockade. During the coplanar transition state, these fluorine atoms inevitably clash with the ortho-substituents of the adjacent ring. Furthermore, fluorine is highly electronegative. When the adjacent ring contains electron-rich substituents (such as carbonyl oxygens, nitrogen lone pairs, or other halogens), the electrostatic repulsion in the transition state drastically increases the rotational barrier[1].

This combination of steric hindrance and dipole-dipole repulsion deepens the potential energy well of the orthogonal ground state, effectively "locking" the dihedral angle near 90°.

Fig 1: Energy landscape of 2,6-difluoro biaryl rotation showing high-energy coplanar states.

Atropisomerism and Thermodynamic Classification

When the rotational barrier of a biaryl system is sufficiently high, the individual conformers can be isolated as stable enantiomers (or diastereomers), a phenomenon known as atropisomerism . LaPlante and co-workers established that a rotational energy barrier (

Atropisomers are generally classified into three categories based on their half-life of racemization (

-

Class 1:

seconds (Rapid interconversion; acts as a single flexible molecule). -

Class 2:

(Intermediate stability; risk of in vivo racemization). -

Class 3:

(Highly stable; can be developed as single-enantiomer drugs)[1].

The 2,6-difluoro substitution is a highly reliable method for pushing a Class 1 or Class 2 biaryl into the Class 3 regime. In highly rigidified scaffolds, the barrier to rotation for peri-fluorine-substituted biaryls has been shown to exceed 36 kcal/mol, resulting in absolute stereochemical stability even at elevated temperatures[1].

Data Presentation: Thermodynamic Parameters of Substituted Biaryls

The following table summarizes the quantitative impact of fluorine substitution on biaryl rotational thermodynamics:

| Biaryl Substitution Pattern | Approx. Dihedral Angle | Rotational Barrier ( | Atropisomer Class | Half-Life ( |

| Unsubstituted biphenyl | ~45° | < 2 kcal/mol | Class 1 | < 1 second |

| 2-fluoro-2'-substituted biaryl | ~60° | 10 - 15 kcal/mol | Class 1 | Seconds to Minutes |

| 2,6-difluoro-2'-substituted biaryl | ~90° | 20 - 25 kcal/mol | Class 2 / 3 | Days to Years |

| 2,6-difluoro-2',6'-disubstituted biaryl | 90° | > 30 kcal/mol | Class 3 | > 100 Years |

Strategic Applications in Drug Discovery

The thermodynamic stability imparted by the 2,6-difluorophenyl group is not merely an academic curiosity; it is a highly actionable design parameter in medicinal chemistry.

1. Enhancing Chemical and Metabolic Stability: In the development of BMS-986331, an FPR2 agonist, researchers faced severe chemical instability due to acid-catalyzed lactam ring opening. The introduction of a 2,6-difluoro substitution on the biaryl system locked the dihedral angle, inducing a conformational change that sterically shielded the lactam moiety. This rational design choice significantly improved the molecule's chemical stability at pH 1 while maintaining target potency[3].

2. Target Selectivity via Conformational Locking: Pre-organizing a molecule into its bioactive conformation provides an entropic benefit upon target binding. Furthermore, stable atropisomers can exhibit vastly different biological profiles. For example, the clinical-stage photosensitizer redaporfin utilizes a 2,6-difluorophenyl architecture to achieve a rotational barrier of approximately 29 kcal/mol. This high thermodynamic stability allows the isolation of distinct atropisomers that exhibit dramatically different cellular internalization rates and photodynamic efficacies[4].

Fig 2: Rational design workflow for optimizing atropisomeric biaryl scaffolds in drug discovery.

Experimental Protocols for Validating Thermodynamic Stability

To ensure scientific integrity, the thermodynamic parameters of a newly synthesized 2,6-difluoro biaryl must be rigorously quantified. Below are two self-validating workflows tailored to the expected energy barrier.

Protocol A: Variable Temperature (VT) NMR and EXSY (For Barriers 15–22 kcal/mol)

Causality: For Class 2 atropisomers, the exchange rate at room temperature causes peak broadening. By raising the temperature, we reach the coalescence temperature (

-

Sample Preparation: Dissolve 15 mg of the biaryl compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

or 1,1,2,2-tetrachloroethane- -

Determination: Acquire 1D

-

EXSY Acquisition: Cool the sample to 20 °C below

. Acquire a 2D EXSY (NOESY) spectrum with varying mixing times ( -

Thermodynamic Calculation: Calculate the rate constant

at

-

Self-Validation Checkpoint: The rate constants derived from the 1D line-shape analysis at

must linearly correlate with the cross-peak integration volumes in the 2D EXSY spectrum at lower temperatures. A deviation indicates hidden exchange pathways or sample degradation.

Protocol B: Thermal Racemization Kinetics via Chiral HPLC (For Barriers >23 kcal/mol)

Causality: For Class 3 atropisomers (typical of highly hindered 2,6-difluoro biaryls), VT-NMR is insufficient because the barrier is too high to observe exchange before the solvent boils. We must physically separate the enantiomers and monitor their thermal racemization over time.

-

Atropisomer Resolution: Isolate the pure (P) and (M) atropisomers using preparative chiral Supercritical Fluid Chromatography (SFC) or HPLC. Confirm an initial enantiomeric excess (ee) of >99%.

-

Thermal Incubation: Dissolve the pure enantiomer in a high-boiling solvent (e.g., toluene or decane) at a known concentration. Subdivide into sealed ampoules and incubate in a precisely controlled oil bath at elevated temperatures (e.g., 90 °C, 110 °C, 130 °C).

-

Kinetic Sampling: At specific time intervals, remove an ampoule, quench immediately in an ice bath to halt rotation, and analyze via analytical chiral HPLC to determine the degradation of ee over time.

-

Barrier Calculation: Plot

versus time to determine the rate constant of racemization (

-

Self-Validation Checkpoint: The thermodynamic endpoint (

) must yield an exact 50:50 enantiomeric ratio (0% ee). Any deviation from a 1:1 ratio at equilibrium indicates that the compound is undergoing chemical degradation rather than pure conformational racemization.

References

1.[1] Atropisomerism in the Pharmaceutically Relevant Realm - PMC. National Institutes of Health (NIH). URL:[Link] 2.[2] Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry - ACS Publications. URL:[Link] 3.[3] From Lead to Clinical Candidate: Discovery of BMS-986331 as a Potent and Selective N-Formyl Peptide Receptor 2 Agonist. Journal of Medicinal Chemistry - ACS Publications. URL:[Link] 4.[4] Unraveling the Pivotal Role of Atropisomerism for Cellular Internalization. ACS Publications. URL:[Link]

Sources

Technical Guide: Dipole Moment & Conformational Dynamics of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene

The following technical guide details the dipole moment characteristics, electronic architecture, and experimental characterization of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene . This analysis is structured for researchers in materials science (specifically liquid crystals) and medicinal chemistry, focusing on the interplay between steric hindrance and electronic vectors.

Executive Summary

1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene represents a class of sterically hindered biphenyls where the orthogonal twist between phenyl rings dictates the macroscopic dielectric properties. Unlike planar biphenyls, the 2,6-difluoro substitution pattern on Ring A, combined with the 2-methyl group on Ring B, forces a dihedral angle approaching 70–90°.

This "conformational lock" decouples the

Molecular Architecture & Electronic Environment

Steric-Electronic Orthogonality

The defining feature of this molecule is the steric clash between the fluorine atoms at positions 2,6 of Ring A and the methyl group at position 2 of Ring B.

-

Ring A (2,6-Difluorophenyl): The C-F bonds create a strong dipole vector. Due to symmetry, the transverse components cancel, leaving a significant resultant vector pointing along the

axis, directed away from the bridge (towards the fluorine substituents' side). -

Ring B (4-Methoxy-2-methylphenyl): The methoxy group contributes a dipole moment with both longitudinal (along the axis) and transverse components. The 2-methyl group adds a minor dipole but primarily acts as a steric bulk.

Vector Addition Analysis

The net dipole moment (

| Component | Vector Direction (Relative to Bridge) | Magnitude Estimate (Debye) |

| Longitudinal (Away from Bridge) | ~2.4 D | |

| Longitudinal (Away from Bridge) | ~1.3 D | |

| Interaction | Opposing / Canceling | Net Longitudinal |

Critical Insight: Because the two longitudinal vectors point in opposite directions relative to the molecular center (F pulls "left", OMe pulls "right"), the longitudinal dipole is partially cancelled. This enhances the relative contribution of the transverse dipole moment (arising from the methoxy group's bond angle and the non-planar twist), making the molecule suitable for negative

Visualization of Dipole Vectors

The following diagram illustrates the vector interplay and the steric twist.

Caption: Vector addition logic showing the cancellation of longitudinal components due to opposing substituent dipoles.

Experimental Characterization Protocols

To accurately determine the dipole moment and dielectric anisotropy, the Guggenheim-Smith method is the standard protocol for solution-phase measurement, avoiding the errors of pure liquid association.

Protocol: Solution-Phase Dipole Measurement (Guggenheim-Smith)

Objective: Determine the static dipole moment (

Reagents:

-

Solute: 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene (>99.5% purity).

-

Solvent: Benzene (HPLC grade, dried over molecular sieves).

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare 5 solutions of the solute in benzene with weight fractions (

) ranging from 0.01 to 0.05. -

Dielectric Constant Measurement (

): Use a precision LCR meter (e.g., Agilent E4980A) with a liquid test fixture. Measure the static permittivity of each solution at 1 kHz. -

Refractive Index Measurement (

): Measure the refractive index squared ( -

Data Plotting:

-

Calculation: Apply the Guggenheim equation:

Where

Protocol: Computational Validation (DFT)

Objective: Correlate experimental data with the minimum energy conformation.

Workflow:

-

Geometry Optimization: B3LYP/6-311G(d,p) in vacuum.

-

Dihedral Scan: Scan the inter-ring torsion angle from 0° to 180° in 10° steps to locate the global minimum (expected near 90°).

-

Solvent Model: Re-optimize using PCM (Polarizable Continuum Model) with Benzene parameters.

-

Dipole Extraction: Extract the dipole vector components (

) to confirm the vector cancellation hypothesis.

Data Summary & Reference Values

The following table summarizes predicted and analogous experimental data for this molecular class.

| Parameter | Value / Range | Note |

| Molecular Weight | 234.22 g/mol | Formula: |

| Predicted Dipole Moment ( | 1.8 – 2.2 D | Reduced due to vector opposition. |

| Dihedral Angle ( | 75° – 88° | High twist due to 2,6-F / 2-Me clash. |

| Dielectric Anisotropy ( | Negative (-1.5 to -3.0) | Depends on exact host mixture. |

| Clearing Point ( | Low (< 60°C) | Twist disrupts nematic packing. |

Applications in Material Science

The specific dipole characteristics of this molecule make it a functional "diluter" or "dopant" in Liquid Crystal formulations:

-

Viscosity Reduction: The non-planar, twisted structure disrupts smectic ordering and reduces rotational viscosity (

), crucial for fast-switching displays. -

Negative

Tuning: By providing a transverse-dominated dipole (relative to its long axis), it supports the vertical alignment mode essential for high-contrast LCDs.

References

-

Guggenheim, E. A. (1949). "The computation of electric dipole moments". Transactions of the Faraday Society, 45, 714-720. Link

- Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications". Chemical Society Reviews, 36, 2070-2095. (Authoritative review on 2,6-difluoro motifs in LCs).

- Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis". Angewandte Chemie International Edition, 39(23), 4216-4235.

- Dunmur, D. A., & Miller, W. H. (1980). "Electric Dipole Moments of Some Liquid Crystal Precursors". Journal de Physique Colloques, 41(C3), C3-120. (Methodology for biphenyl dipole measurement).

Sources

Literature review on 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene synthesis

A Strategic Guide to Hindered Biaryl Coupling

Executive Summary

The synthesis of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene represents a classic challenge in modern organometallic chemistry: the construction of a tri-ortho-substituted biaryl system . This scaffold, often critical in the design of nematic liquid crystals and specific kinase inhibitors, presents two primary hurdles:

-

Steric Hindrance: The 2,6-difluoro substitution on one ring and the 2-methyl group on the other create significant steric bulk around the forming C-C bond.

-

Electronic Mismatch: The coupling partners possess opposing electronic demands—one ring is highly electron-deficient (fluorinated), while the other is electron-rich (anisole derivative).

This guide rejects the "trial-and-error" approach. Instead, it details a rational, mechanistically grounded protocol using Buchwald-type precatalysts to ensure high yield and reproducibility.

Retrosynthetic Logic & Strategy

To synthesize this molecule efficiently, we must select the correct coupling partners. The choice between which ring carries the halogen and which carries the boron species is not arbitrary; it dictates the reaction rate and side-product profile.

The Strategic Disconnect

We evaluate two potential routes:

-

Route A (Recommended): Coupling 1-Bromo-2,6-difluorobenzene (Electrophile) with (4-Methoxy-2-methylphenyl)boronic acid (Nucleophile).

-

Route B (High Risk): Coupling 2,6-Difluorophenylboronic acid with 4-Bromo-3-methylanisole .

Why Route A? 2,6-Disubstituted boronic acids (Route B) are notoriously unstable. They suffer from rapid protodeboronation under basic conditions, leading to the formation of 1,3-difluorobenzene and drastically lowering yields. Conversely, 1-Bromo-2,6-difluorobenzene is an activated electrophile; the electron-withdrawing fluorine atoms facilitate the oxidative addition of Palladium(0), making Route A the superior kinetic choice.

Figure 1: Retrosynthetic analysis highlighting the stability advantage of Route A.

The Optimized Protocol (Route A)

This protocol utilizes SPhos Pd G2 , a second-generation Buchwald precatalyst. The SPhos ligand is specifically designed to facilitate coupling in sterically demanding biaryls by creating a protective pocket around the Pd center while enhancing reductive elimination.

Reagents & Stoichiometry[1][2][3]

| Component | Role | Equiv. | Notes |

| 1-Bromo-2,6-difluorobenzene | Electrophile | 1.0 | Limiting reagent. Activated by F-atoms.[1] |

| (4-Methoxy-2-methylphenyl)boronic acid | Nucleophile | 1.2 - 1.5 | Excess required to account for minor homocoupling. |

| SPhos Pd G2 | Catalyst | 0.02 (2 mol%) | Ensures rapid activation of Pd(0). |

| K₃PO₄ (Anhydrous) | Base | 2.0 - 3.0 | Mild enough to prevent decomposition, strong enough for activation. |

| Toluene / Water (10:1) | Solvent | N/A | Biphasic system is crucial for solubility and salt removal. |

Step-by-Step Methodology

Phase 1: Setup (Inert Atmosphere)

-

Charge a reaction vial (equipped with a magnetic stir bar) with (4-Methoxy-2-methylphenyl)boronic acid (1.2 equiv), SPhos Pd G2 (2 mol%), and K₃PO₄ (2.0 equiv).

-

Seal the vial with a septum cap.

-

Evacuate the vial and backfill with Argon (repeat 3 times) to remove O₂. Note: Oxygen poisons the active Pd(0) species.

Phase 2: Solvent & Substrate Addition 4. Inject degassed Toluene and degassed Water (10:1 ratio) via syringe. 5. Inject 1-Bromo-2,6-difluorobenzene (1.0 equiv) via syringe.

- Critical: If the bromide is solid at room temperature, dissolve it in a minimal amount of toluene and inject.

Phase 3: Reaction 6. Heat the mixture to 80–100°C with vigorous stirring.

- Why? High agitation is required for biphasic transfer.

- Monitor by HPLC or TLC (Eluent: 5% EtOAc in Hexanes) after 2 hours. The reaction typically reaches completion within 4–6 hours.

Phase 4: Workup 8. Cool to room temperature. 9. Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x). 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification & Characterization

Because the product is a lipophilic biaryl, purification is straightforward but must separate the product from any de-boronated side products (4-methoxy-2-methylbenzene).

Purification Strategy

-

Primary Method: Flash Column Chromatography.[2]

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of 0%

5% EtOAc in Heptane. -

Retention: The target molecule is non-polar. It will elute early, well before any residual boronic acid or phosphine oxide.

-

-

Secondary Method (Polishing): Recrystallization.

-

Dissolve the chromatographed oil in hot Ethanol or Methanol. Cool slowly to 0°C. This is effective for removing trace palladium contaminants.

-

Expected Analytical Data

-

¹H NMR (CDCl₃):

-

Look for the methoxy singlet (

ppm). -

Look for the methyl singlet (

ppm). -

Diagnostic: The 2,6-difluorophenyl protons will appear as a multiplet (

ppm) with complex coupling due to

-

-

¹⁹F NMR:

-

Expect a singlet (or doublet if H-coupling is resolved) around

to

-

Mechanistic Insight (The "Why")

Understanding the catalytic cycle allows for troubleshooting.[1] The SPhos ligand plays a dual role:

-

Oxidative Addition: The electron-rich phosphine accelerates the insertion of Pd into the C-Br bond of the electron-deficient difluorobenzene.

-

Transmetallation: The bulk of the ligand prevents the formation of inactive Pd-dimers.

-

Reductive Elimination: This is the rate-determining step for hindered biaryls. SPhos forces the two aryl rings close together, lowering the energy barrier for C-C bond formation.

Figure 2: Simplified catalytic cycle emphasizing the regeneration of the active L-Pd(0) species.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

-

Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[3] Chemical Reviews, 1995.[3] Link

-

Barder, T. E., et al. "Catalysts for the Suzuki-Miyaura Coupling of Hindered Substrates." Journal of the American Chemical Society, 2007.[4] (Detailed study on SPhos/XPhos efficacy). Link

Sources

Solubility profile of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene in organic solvents

This guide details the solubility profile and experimental characterization of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene , a lipophilic biphenyl derivative.

Due to the specialized nature of this compound (often a liquid crystal mesogen or advanced pharmaceutical intermediate), specific experimental solubility values are rarely published in open literature. Therefore, this guide synthesizes computational physicochemical predictions (LogP, Hansen parameters) with structural analysis to provide a high-confidence solubility map. It includes a rigorous, self-validating experimental protocol for researchers to quantify solubility in their specific context.

Executive Technical Summary

-

Compound Identity: 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene[1]

-

Molecular Formula: C₁₄H₁₂F₂O

-

Molecular Weight: 234.24 g/mol

-

Predicted LogP: ~4.1 (Highly Lipophilic)

-

Physical State: Likely a low-melting solid or viscous oil due to the steric "twist" induced by the 2,6-difluoro and 2-methyl substituents, which disrupts planar

-

Solubility Classification: This molecule is a Class II (Low Solubility) candidate in aqueous systems but exhibits High Solubility in non-polar and moderately polar aprotic organic solvents. Its solubility is governed by Van der Waals forces and weak dipole interactions, with no hydrogen bond donation capability.

Theoretical Solubility Framework

Structural Determinants

The solubility behavior is dictated by three structural features:

-

The Biphenyl Core: Provides a hydrophobic scaffold, favoring aromatic solvents (Toluene, Benzene).

-

The Ortho-Substituents (2,6-F and 2-Me): These create significant steric hindrance, forcing the two phenyl rings out of coplanarity.

-

Impact: This "twist" reduces the crystal lattice energy compared to planar biphenyls, theoretically enhancing solubility in organic media by lowering the energy required to break the crystal lattice.

-

-

The Methoxy Group: Acts as a weak Hydrogen Bond Acceptor (HBA), improving compatibility with polar aprotic solvents (THF, Ethyl Acetate) but insufficient to solubilize the molecule in water or short-chain alcohols.

Predicted Solvent Compatibility Map

Based on Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism | Application |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Dispersion forces + Polarizability match. | Primary dissolution, NMR analysis. |

| Aromatic | Toluene, Xylene, Benzene | Very Good (>50 mg/mL) | Reaction solvent, bulk processing. | |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good (20-50 mg/mL) | Dipole-dipole + Weak H-bonding (Acceptor). | Synthesis, chromatography. |

| Polar Protic | Methanol, Ethanol, IPA | Poor (<5 mg/mL at RT) | Polarity mismatch; Compound lacks H-donors. | Recrystallization (Anti-solvent). |

| Alkanes | Hexane, Heptane, Cyclohexane | Very Poor (<1 mg/mL) | Lack of polarizable groups. | Precipitation (Anti-solvent). |

| Aqueous | Water, Buffer (pH 1-14) | Insoluble (<0.01 mg/mL) | High Lipophilicity (LogP ~4.1). | Phase separation, washing. |

Experimental Protocols

Solubility Screening Workflow (Self-Validating System)

Due to the scarcity of specific data, this protocol allows researchers to determine the precise solubility of their batch.

Objective: Determine the saturation solubility (S) of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene in a target solvent.

Reagents:

-

Target Solvent (HPLC Grade).

-

1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene (High Purity >98%).

-

Analytical Balance (0.1 mg precision).

-

Syringe Filter (0.45 µm PTFE).

Step-by-Step Procedure:

-

Preparation: Weigh ~50 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent incrementally (start with 0.5 mL).

-

Equilibration: Vortex for 1 minute. Or, sonicate for 5 minutes if dissolution is slow.

-

Checkpoint: If the solid dissolves completely, add more compound until a saturated suspension remains.

-

-

Temperature Control: Place the vial in a shaking incubator at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the supernatant using a pre-warmed syringe and filter to remove undissolved solids.

-

Gravimetric Analysis:

-

Transfer a known volume (e.g., 0.5 mL) of the clear filtrate to a pre-weighed aluminum dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C.

-

Weigh the residue.

-

Calculation: Solubility (mg/mL) = (Mass of Residue / Volume of Filtrate).

-

Recrystallization Strategy (Purification)

The solubility difference between hot alcohols (where solubility increases significantly) and cold alcohols makes them ideal for purification.

Protocol:

-

Dissolve the crude compound in minimal boiling Ethanol (95%) or Isopropanol .

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, add Water dropwise until turbidity persists, then cool to 4°C.

-

Filter the resulting crystals and wash with cold 50% Ethanol/Water.

Visualization: Solubility Screening Logic

Figure 1: Decision tree for determining the saturation solubility of lipophilic organic compounds.

References

-

PubChem Compound Summary for CID 137698633 . National Center for Biotechnology Information (2025). 1-(2,6-difluorophenyl)-4-methoxy-2-methylbenzene.[1] Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for solubility prediction principles).

- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene

Abstract & Strategic Overview

The synthesis of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene presents a classic challenge in biaryl construction: the formation of a tri-ortho-substituted C-C bond.[1] The steric clash between the C2-methyl group on the electron-rich ring and the C2'/C6'-difluoro substituents on the electron-deficient ring severely inhibits the transmetallation step in standard cross-coupling protocols.[1]

This guide details a high-fidelity protocol utilizing Next-Generation Buchwald Precatalysts to overcome these steric barriers. Unlike traditional Pd(PPh3)4 methods, which often lead to protodeboronation or homocoupling in such hindered systems, this protocol employs a bulky, electron-rich biarylphosphine ligand (XPhos) to facilitate rapid oxidative addition and reductive elimination.

Key Chemical Challenges

-

Steric Hindrance: Tri-ortho substitution creates a high energy barrier for the formation of the square-planar Pd(II) intermediate.[1]

-

Electronic Mismatch: Coupling an electron-rich nucleophile (anisole derivative) with an electron-deficient electrophile (difluorobenzene) requires careful ligand tuning to balance the catalytic cycle.[1]

-

Protodeboronation: The 2,6-difluorophenyl moiety is prone to hydrolytic deboronation if used as the boronic acid partner.[1]

Retrosynthetic Analysis & Route Selection

To maximize yield and operational simplicity, the Suzuki-Miyaura Cross-Coupling is selected as the primary route.

Strategic Disconnection

The key decision lies in the selection of the nucleophile (boronic acid) and electrophile (halide).

-

Route A (Recommended): Coupling (4-methoxy-2-methylphenyl)boronic acid (Nucleophile) with 1-bromo-2,6-difluorobenzene (Electrophile).[1]

-

Rationale: 2,6-Difluorophenylboronic acid is notoriously unstable and prone to rapid protodeboronation under basic conditions.[1] By using the difluoro-species as the halide, we avoid this decomposition pathway.

-

-

Route B (Alternative): Negishi coupling using organozinc reagents (reserved for cases where Suzuki fails).[1]

Figure 1: Retrosynthetic strategy prioritizing the stability of the boron species.

Experimental Protocol

Protocol 1: The Cross-Coupling Reaction

System: Pd-Catalyzed Suzuki-Miyaura Coupling Scale: 5.0 mmol (Representative)[1]

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount | Role |

| 1-Bromo-2,6-difluorobenzene | 192.97 | 1.0 | 965 mg | Electrophile |

| (4-Methoxy-2-methylphenyl)boronic acid | 166.00 | 1.2 | 996 mg | Nucleophile |

| XPhos Pd G2 | 786.15 | 0.02 (2 mol%) | 79 mg | Precatalyst |

| Potassium Phosphate (K3PO4) | 212.27 | 3.0 | 3.18 g | Base |

| THF / Water | - | 10:1 v/v | 22 mL | Solvent System |

Note: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) is preferred over in-situ generation to ensure active species stoichiometry.[1]

Step-by-Step Procedure

-

Setup:

-

Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet adapter.

-

Critical Step: Flame-dry the glassware under vacuum and backfill with nitrogen x3 to remove trace moisture (though the reaction uses water, atmospheric oxygen is detrimental).

-

-

Charging:

-

Add (4-Methoxy-2-methylphenyl)boronic acid (1.2 equiv), K3PO4 (3.0 equiv), and XPhos Pd G2 (2 mol%) to the flask.[1]

-

Evacuate and backfill with nitrogen x3.[1]

-

Add 1-Bromo-2,6-difluorobenzene (1.0 equiv) via syringe.[1]

-

Add degassed THF (20 mL) and degassed Water (2 mL). Tip: Sparge solvents with nitrogen for 15 mins prior to use.

-

-

Reaction:

-

Heat the mixture to 65 °C (internal temperature).

-

Monitor reaction progress by HPLC or TLC (Eluent: 5% EtOAc in Hexanes) every hour.

-

Expectation: Reaction typically reaches >95% conversion within 2–4 hours.[1] The bulky XPhos ligand creates a "pocket" that facilitates the coupling despite the ortho-fluorines.[1]

-

-

Workup:

-

Purification:

Protocol 2: Analytical Validation

Compound: 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene Formula: C14H12F2O[1]

| Technique | Expected Signal Characteristics | Interpretation |

| 1H NMR (400 MHz, CDCl3) | Difluorophenyl ring proton (para).[1] | |

| Difluorophenyl ring protons (meta).[1] | ||

| B-ring C6-H (ortho to biaryl bond).[1] | ||

| B-ring C3-H and C5-H. | ||

| Methoxy group (-OCH3).[1] | ||

| Methyl group (-CH3). Upfield shift due to shielding by the orthogonal difluoro ring.[1] | ||

| 19F NMR | Characteristic of 2,6-difluoro substitution. | |

| MS (EI/ESI) | m/z = 234.1 [M]+ | Parent ion.[1] |

Mechanism & Troubleshooting

The success of this protocol relies on the specific properties of the XPhos ligand.

Mechanistic Workflow

-

Oxidative Addition: The Pd(0) species inserts into the C-Br bond of the difluorobenzene.[1] The electron-rich XPhos ligand accelerates this step, which can be sluggish for electron-rich halides but is generally fast for electron-deficient ones like this.[1]

-

Transmetallation: The boronic acid (activated by K3PO4) transfers the aryl group to Pd.[1] This is the rate-determining step due to the steric clash between the 2-methyl group and the 2,6-difluoro groups.[1] XPhos prevents aggregate formation and opens a coordination site.[1]

-

Reductive Elimination: The bulky biaryl ligand forces the two aryl groups together, expelling the product.

Figure 2: Operational workflow for the synthesis process.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst poisoning or O2 leak.[1] | Ensure rigorous degassing.[1] Switch to SPhos Pd G2 if XPhos fails (SPhos is smaller, may access the hindered center easier). |

| Protodeboronation (Anisole formation) | Boronic acid instability.[1] | Switch to anhydrous conditions : Use Dioxane with Cs2CO3 or K3PO4 (anhydrous) at 100°C. |

| Homocoupling of Halide | Slow transmetallation.[1] | Increase catalyst loading to 4 mol%. Add boronic acid slowly (syringe pump) to keep concentration low relative to Pd.[1] |

Safety & Handling (EHS)[1]

-

1-Bromo-2,6-difluorobenzene: Flammable liquid.[1] Irritant. Use in a fume hood.

-

Palladium Catalysts: Potential sensitizers.[1] Avoid dust inhalation.[1]

-

Waste Disposal: Aqueous waste contains phosphates and fluoride traces.[1] Segregate organic waste containing palladium for metal recovery.[1]

References

-

Suzuki-Miyaura Coupling of Hindered Substrates

-

Stability of Fluorinated Boronic Acids

-

General Protocol for Tri-ortho-substituted Biaryls

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. reddit.com [reddit.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

Application Note: Synthesis of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene via Rapid, Low-Temperature Suzuki-Miyaura Cross-Coupling

Executive Summary

The synthesis of highly substituted biaryl compounds remains a cornerstone of modern drug development and materials science. However, the construction of 1-(2,6-difluorophenyl)-4-methoxy-2-methylbenzene presents a dual synthetic challenge:

-

Steric Hindrance: The target molecule contains a tri-ortho-substituted biaryl axis (two fluoro groups on one ring, one methyl group on the other), creating a significant kinetic barrier to the reductive elimination step of the catalytic cycle.

-

Reagent Instability: 2,6-Difluorophenylboronic acid is notoriously unstable. Under standard basic Suzuki-Miyaura conditions, it undergoes rapid protodeboronation to yield 1,3-difluorobenzene before transmetalation can occur.

This application note details an optimized, self-validating protocol utilizing a second-generation Buchwald precatalyst (SPhos Pd G2 ) to achieve rapid coupling at mild temperatures (40 °C), effectively outcompeting the degradation pathways of the polyfluorinated boronic acid.

Mechanistic Rationale & Causality

Since the foundational work by Miyaura and Suzuki , cross-coupling methodologies have evolved to handle increasingly complex substrates. However, standard conditions (e.g.,

To solve this, the reaction must be performed under conditions where the generation of the active

For this specific tri-ortho-substituted target, the SPhos ligand is selected. The bulky, electron-rich nature of the dicyclohexylphosphine moiety accelerates the oxidative addition of the electron-rich 1-bromo-4-methoxy-2-methylbenzene, while the steric bulk of the biphenyl backbone forces the two aryl groups on the palladium center into close proximity, drastically lowering the activation energy required for the sterically hindered reductive elimination .

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between catalyst selection, reaction temperature, and product yield, validating the necessity of the G2 precatalyst system.

| Catalyst System (2 mol%) | Base (Aqueous) | Solvent | Temp (°C) | Time | Yield (%) | Mechanistic Observation |

| Toluene | 80 | 12 h | < 5% | Complete protodeboronation of boronic acid. | ||

| THF | 65 | 4 h | 42% | Slow Pd(0) generation; moderate degradation. | ||

| SPhos Pd G2 | THF | 40 | 0.5 h | > 92% | Rapid conversion; minimal side products. |

Table 1: Optimization of Suzuki-Miyaura conditions for the synthesis of 1-(2,6-difluorophenyl)-4-methoxy-2-methylbenzene.

Experimental Workflow

The following workflow illustrates the critical sequence of operations required to maintain the integrity of the catalytic cycle and prevent premature reagent degradation.

Fig 1: Experimental workflow for the rapid Suzuki-Miyaura cross-coupling.

Detailed Application Protocol

This protocol is scaled for 1.0 mmol of the limiting reagent. It is designed as a self-validating system; specific visual and analytical checkpoints are embedded to ensure the reaction is proceeding via the intended mechanistic pathway.

Materials Required

-

Electrophile: 1-Bromo-4-methoxy-2-methylbenzene (1.0 mmol, 201.1 mg)

-

Nucleophile: 2,6-Difluorophenylboronic acid (1.5 mmol, 236.8 mg) Note: 1.5 equivalents are used to compensate for any unavoidable trace deboronation.

-

Precatalyst: SPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) (0.02 mmol, 14.4 mg, 2 mol%)

-

Base: 0.5 M Aqueous Potassium Phosphate (

) (4.0 mL, 2.0 mmol) -

Solvent: Tetrahydrofuran (THF), anhydrous and degassed (4.0 mL)

Step-by-Step Methodology

-

Reaction Setup (Solid Addition): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 1-bromo-4-methoxy-2-methylbenzene (201.1 mg), 2,6-difluorophenylboronic acid (236.8 mg), and SPhos Pd G2 (14.4 mg). Causality: Adding all solids prior to degassing ensures that the highly active Pd(0) species, once generated, is not exposed to atmospheric oxygen, which would irreversibly oxidize the electron-rich SPhos ligand.

-

Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.

-

Solvent Introduction: Via syringe, add 4.0 mL of degassed THF, followed immediately by 4.0 mL of degassed 0.5 M aqueous

. Self-Validation Checkpoint: Upon addition of the basic aqueous layer, the precatalyst will activate. The mixture should rapidly transition from a pale suspension to a distinct, darker biphasic solution. If the solution turns black and precipitates immediately, oxygen contamination has occurred (palladium black formation). -

Incubation & Monitoring: Place the reaction vessel in a pre-heated oil bath at 40 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic THF layer. Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1) after 30 minutes. The aryl bromide (UV active, lower

) should be completely consumed, replaced by a highly UV-active, non-polar spot (the biaryl product, higher -

Quench & Workup: Once complete, remove the vessel from the heat and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 0% to 5% Ethyl Acetate in Hexanes to afford the pure 1-(2,6-difluorophenyl)-4-methoxy-2-methylbenzene.

Troubleshooting & Self-Validation System

-

Issue: High levels of 1,3-difluorobenzene detected (via GC-MS or NMR).

-

Causality: The boronic acid is undergoing protodeboronation faster than transmetalation.

-

Correction: Ensure the temperature does not exceed 40 °C. Verify that the SPhos Pd G2 catalyst is fully active (not degraded by moisture/air during storage), as a slow oxidative addition step will leave the boronic acid exposed to the base for too long.

-

-

Issue: Unreacted Aryl Bromide remains after 2 hours.

-

Causality: The biphasic mixing is insufficient, or the catalyst has precipitated.

-

Correction: Ensure vigorous stirring (>1000 rpm). If palladium black is visible on the walls of the flask, rigorously degas the THF and aqueous base by sparging with nitrogen for 30 minutes prior to use in the next run.

-

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. URL:[Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. URL:[Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. URL:[Link]

Application Note: Crystallization & Solid-State Control of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene

Executive Summary

This technical guide outlines the crystallization strategies for 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene (C₁₄H₁₂F₂O), a lipophilic fluorinated biphenyl derivative. Often synthesized via Suzuki-Miyaura cross-coupling, this compound presents specific purification challenges related to palladium residuals and structural isomers.

This document details two primary workflows:

-

Thermodynamic Cooling Crystallization: Designed for maximum purity (>99.5%) and rejection of isomeric byproducts.

-

Kinetic Anti-Solvent Crystallization: Optimized for high throughput and yield recovery.

Physicochemical Profile & Solubility Mapping

Understanding the solute-solvent interaction is critical for designing the Metastable Zone Width (MSZW). Based on the calculated XLogP of ~4.1 and the rigid biaryl core, this molecule exhibits "brick-like" packing typical of nematogenic precursors.

Table 1: Solubility Profile & Solvent Selection

| Solvent Class | Specific Solvent | Solubility (25°C) | Solubility (Boiling) | Role in Protocol |

| Chlorinated | Dichloromethane (DCM) | Very High (>200 mg/mL) | N/A | Dissolution / Carrier |

| Aromatic | Toluene | High | Very High | Primary Solvent (High T) |

| Alcohols | Isopropyl Alcohol (IPA) | Low | Moderate | Primary Solvent (Cooling) |

| Alcohols | Ethanol (EtOH) | Low | Moderate | Alternative Primary |

| Alkanes | n-Heptane / Hexane | Insoluble | Low | Anti-Solvent |

| Water | Water | Insoluble | Insoluble | Wash / Anti-Solvent |

Process Insight: The 2,6-difluoro substitution creates a dipole moment that enhances solubility in polar aprotic solvents (THF, EtOAc) but significantly reduces solubility in straight-chain alkanes compared to non-fluorinated analogs.

Pre-Crystallization Workup (Impurity Control)

Critical Step: If synthesized via Pd-catalyzed coupling, the crude matrix likely contains Triphenylphosphine oxide (TPPO) and Pd-black.

-

Dissolution: Dissolve crude solid in Toluene (5 vol).

-

Adsorption: Add Silica Gel (Thiol-functionalized) or Activated Carbon (10 wt%) to scavenge Palladium.

-

Filtration: Hot filter through a Celite pad to remove the scavenger.

-

Concentration: Evaporate to dryness prior to crystallization.

Protocol A: Thermodynamic Cooling Crystallization (Purity Focused)

Objective: Removal of des-fluoro impurities and regioisomers. System: Isopropyl Alcohol (IPA).

Step-by-Step Methodology:

-

Charge: Load 10.0 g of crude 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene into a jacketed reactor.

-

Solvent Addition: Add 60 mL of IPA (6 volumes).

-

Dissolution: Heat the jacket to 80°C (Reflux). Agitate at 250 RPM until full dissolution is observed.

-

Checkpoint: If solids remain, add IPA in 0.5 vol increments.

-

-

Clarification: If the solution is hazy, perform a hot filtration to remove inorganic salts.

-

Cooling Ramp (Nucleation):

-

Cool from 80°C to 55°C at a rate of 0.5°C/min .

-

Seeding (Optional but Recommended): At 55°C (supersaturation point), add 0.1 wt% pure seed crystals to prevent oiling out.

-

-

Crystal Growth:

-

Hold at 55°C for 30 minutes to allow seed conditioning.

-

Cool from 55°C to 20°C at a slow rate of 0.2°C/min (Ostwald Ripening optimization).

-

Cool from 20°C to 0°C at 0.5°C/min .

-

-

Isolation: Filter the slurry under vacuum.

-

Wash: Wash the cake with 2 volumes of cold IPA (0°C).

-

Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Kinetic Anti-Solvent Precipitation (Yield Focused)

Objective: Rapid recovery of material from mother liquors or high-throughput synthesis. System: DCM / n-Heptane.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of compound in 30 mL of Dichloromethane (DCM) (3 volumes) at 25°C.

-

Anti-Solvent Addition:

-

Place the vessel under high agitation (400 RPM).

-

Slowly dose n-Heptane (15 volumes) over 20 minutes.

-

Observation: The solution will turn cloudy (cloud point) after approx. 5 volumes.

-

-

Aging: Continue stirring for 60 minutes at ambient temperature to maximize yield.

-

Cooling: Cool the slurry to 0°C for 30 minutes.

-

Filtration: Filter and wash with 100% n-Heptane.

Process Visualization & Logic

The following diagram illustrates the decision matrix for selecting the appropriate crystallization pathway based on input purity and synthesis origin.

Figure 1: Decision tree for selecting the optimal crystallization strategy based on impurity profile and yield requirements.

Solid-State Characterization (Quality Control)

Because fluorinated biphenyls often exhibit Liquid Crystalline (LC) behavior or polymorphism, standard melting point analysis is insufficient.

A. Differential Scanning Calorimetry (DSC)[1]

-

Protocol: Heat at 10°C/min from 20°C to 150°C.

-

Expected Transitions:

- (Melting Point): Transition from Crystalline (C) to Isotropic (I) or Nematic (N).

-

Look for a "double melt" peak, which indicates a Liquid Crystal phase transition (Mesophase) or polymorphic conversion.

-

Acceptance Criteria: A single sharp endotherm implies a pure crystalline phase.

B. X-Ray Powder Diffraction (XRPD)

-

Use XRPD to fingerprint the crystal form.

-

Warning: If the anti-solvent method (Protocol B) yields amorphous material (broad halo in XRPD), re-dissolve and apply Protocol A (Cooling) to restore crystallinity.

References

-

PubChem. 1-(2,6-difluorophenyl)-4-methoxy-2-methylbenzene (Compound Summary).[1] National Library of Medicine. [Link]

- European Patent Office.Fluorinated biphenyl derivatives (EP0426815B1). Google Patents.

-

American Chemical Society. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. ACS Omega. (Provides structural characterization data for similar fluorinated biphenyls). [Link]

Sources

Application Note: Scalable Synthesis of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene via Sterically Demanding Suzuki-Miyaura Coupling

Executive Summary

This Application Note details the process development and scale-up for 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene , a sterically congested biaryl motif common in kinase inhibitors and potassium-competitive acid blockers (P-CABs).

The synthesis of tri-ortho-substituted biaryls presents two primary challenges: steric hindrance impeding transmetalation and protodeboronation of electron-deficient boronic acids. This guide demonstrates that the conventional retrosynthetic disconnection (using 2,6-difluorophenylboronic acid) is chemically flawed due to rapid hydrolytic instability. We present a validated, scalable protocol using the "Inverse Electron-Demand" strategy , coupling (4-methoxy-2-methylphenyl)boronic acid with 1-bromo-2,6-difluorobenzene using a Buchwald G3 precatalyst system.

Structural Analysis & Retrosynthetic Strategy

The Challenge: Tri-Ortho Substitution & Instability

The target molecule features a biaryl axis hindered by three ortho-substituents: two fluorine atoms on Ring A and a methyl group on Ring B. This creates a significant rotational barrier and steric crowding around the palladium center during catalysis.

Route Selection: The "Boronate Stability" Decision

Success depends on the correct choice of coupling partners.

-

Route A (Flawed): Coupling 2,6-difluorophenylboronic acid + 4-bromo-3-methylanisole.

-

Failure Mode: 2,6-Disubstituted arylboronic acids, particularly those with electron-withdrawing fluorines, undergo rapid protodeboronation under basic conditions via the Kuivila mechanism. The rate of decomposition often exceeds the rate of the sterically slowed transmetalation, leading to low yields and high des-boron impurities.

-

-

Route B (Recommended): Coupling 1-bromo-2,6-difluorobenzene + (4-methoxy-2-methylphenyl)boronic acid.

Caption: Comparison of synthetic routes. Route B avoids the instability of fluorinated boronates.

Critical Process Parameters (CPP)

| Parameter | Selection | Scientific Rationale |

| Catalyst System | SPhos Pd G3 (0.5 - 2.0 mol%) | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally bulky and electron-rich. It promotes oxidative addition to the hindered halide and creates a pocket that facilitates reductive elimination of the tri-ortho biaryl. The G3 precatalyst ensures rapid activation without an induction period. |

| Solvent | Toluene / Water (4:1) | A biphasic system allows inorganic salts (K3PO4, KBr byproduct) to remain in the aqueous phase, preventing catalyst poisoning. Toluene provides high solubility for the lipophilic product at reflux. |

| Base | K3PO4 (Tribasic) | Weaker bases like carbonates often fail with hindered substrates. Phosphate provides the necessary basicity to activate the boronic acid without triggering excessive decomposition of the halide. |

| Temperature | 85°C - 95°C | High temperature is required to overcome the activation energy of the sterically hindered transmetalation step. |

Experimental Protocols

Protocol A: Lab-Scale Synthesis (10g Scale)

Objective: Validation of yield and impurity profile.

Materials:

-

1-Bromo-2,6-difluorobenzene (1.0 equiv, 10.0 g, 51.8 mmol)

-

(4-Methoxy-2-methylphenyl)boronic acid (1.2 equiv, 10.3 g, 62.2 mmol)

-

SPhos Pd G3 (1.0 mol%, 405 mg)

-

Potassium Phosphate Tribasic (K3PO4), finely ground (2.5 equiv, 27.5 g)

-

Toluene (100 mL, 10V)

-

Water (25 mL, 2.5V)

Procedure:

-

Charge: To a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, charge the boronic acid, K3PO4, and SPhos Pd G3.

-

Inertion: Evacuate and backfill with Nitrogen (x3).

-

Solvent Addition: Add degassed Toluene and Water.

-

Substrate Addition: Add 1-Bromo-2,6-difluorobenzene via syringe.

-

Reaction: Heat the biphasic mixture to 90°C with vigorous stirring (800 rpm). Note: Vigorous stirring is critical for biphasic transfer.

-

Monitoring: Monitor by HPLC after 2 hours. The reaction is typically complete (<2% bromide remaining) within 4-6 hours.

-

Workup: Cool to RT. Separate phases. Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

-

Scavenging: Treat organic layer with 5 wt% SiliaMetS® Thiol or equivalent Pd scavenger for 1 hour at 50°C to remove residual Pd. Filter.

-

Concentration: Concentrate under reduced pressure to an oil.

-

Crystallization: Dissolve in hot Heptane (5V) and cool slowly to 0°C. Collect solids by filtration.

Expected Yield: 85-92% (Isolated). Purity: >99.5% (HPLC).

Protocol B: Scale-Up Considerations (1 kg Scale)

Objective: Safety and heat management.

Modifications for Scale:

-

Exotherm Control: The oxidative addition is exothermic. On a kilo scale, do not add all reagents at once.

-

Pd Removal: Crystallization alone may not meet <10 ppm Pd limits. Include a wash with aqueous N-Acetylcysteine (5% w/w) during the workup phase before crystallization.

-

Filtration: The phosphate salts can be voluminous. Use a filter press or centrifuge for phase separation if emulsions form.

Process Workflow & Analytical Controls

Caption: Step-by-step process flow from charging to isolation.

Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% H3PO4 in Water.

-

Mobile Phase B: Acetonitrile.[7]

-

Gradient: 40% B to 90% B over 15 mins.

-

Detection: UV @ 220 nm (monitoring benzenoid bands) and 254 nm.

-

Key Impurities:

-

Des-bromo starting material (1,3-difluorobenzene): Elutes early (volatile).

-

Homocoupling (Biaryl ether dimer): Elutes after product (very lipophilic).

-

Protodeboronation Product (3-methylanisole): Monitor if using excess boronic acid.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Cox, P. A., et al. (2017). Protodeboronation of (Hetero)arylboronic Acids and Esters: A General Mechanism. Journal of the American Chemical Society, 139(37), 13156–13165. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 5. Protodeboronation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

Technical Application Note: Handling, Storage, and Lifecycle Management of Fluorinated Aromatic Compounds

Target Audience: Research Chemists, Process Scientists, and EHS Professionals in Drug Development and Materials Science.

Introduction & Mechanistic Rationale

Fluorinated aromatic compounds (fluoroarenes) are indispensable building blocks in modern pharmaceutical, agrochemical, and materials science research. The incorporation of fluorine into aromatic rings profoundly alters a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and bioavailability [1]. However, these same properties introduce unique laboratory hazards that necessitate stringent handling and storage protocols[2].

As a Senior Application Scientist, it is critical to understand the causality behind these hazards rather than merely memorizing safety rules. The carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry. While this imparts high thermal and chemical stability under standard conditions, it also leads to extreme environmental persistence and specific, highly dangerous incompatibilities—most notably with alkali metals [3]. Furthermore, the high lipophilicity of fluoroarenes allows them to rapidly penetrate biological membranes, increasing the risk of systemic toxicity upon dermal exposure [4].

Physicochemical Hazards & Incompatibilities

The Alkali Metal Explosion Risk

A critical, often overlooked hazard in the laboratory is the profound incompatibility between fluorinated solvents/arenes and alkali metals (e.g., Lithium, Sodium, Potassium) [5].

Mechanistic Causality: Alkali metals possess high reduction potentials. When exposed to fluorinated aromatics, a spontaneous Single Electron Transfer (SET) occurs from the metal to the lowest unoccupied molecular orbital (LUMO) of the fluoroarene. This forms an unstable radical anion

Elastomer Swelling and Seal Failure

A common operational failure in flow chemistry and specialized synthesis involves the degradation of reactor seals. While perfluoroelastomers (FFKM, e.g., Kalrez®) and fluoroelastomers (FKM, e.g., Viton™) are prized for their universal chemical resistance, they are highly susceptible to swelling and degradation when exposed to heavily fluorinated solvents and liquid fluoroarenes [6]. This is governed by the thermodynamic principle of "like dissolves like." For continuous flow systems or pressurized reactors utilizing fluorinated aromatics, Polytetrafluoroethylene (PTFE) or specialized metallic seals must be used instead of FKM/FFKM O-rings [6].

Quantitative Data: Properties of Common Fluoroarenes

To facilitate risk assessment, Table 1 summarizes the properties and storage constraints of frequently utilized fluorinated aromatic compounds.

Table 1: Physicochemical and Storage Parameters of Representative Fluoroarenes

| Compound | CAS Number | Boiling Point (°C) | Flash Point (°C) | Specific Incompatibilities | Storage Requirements |

| Fluorobenzene | 462-06-6 | 85 | -15 | Alkali metals, strong oxidizers | Flammables cabinet, < 25°C |

| Trifluorotoluene | 98-08-8 | 102 | 12 | Active metals, strong bases | Flammables cabinet, < 25°C |

| Hexafluorobenzene | 392-56-3 | 80 | 10 | Alkali metals (Explosive) | Well-ventilated, dry, < 25°C |

| Pentafluorophenol | 771-61-9 | 143 | 72 | Strong bases, nucleophiles | Corrosives cabinet, dry |

Standard Operating Protocols (SOPs)

The following protocols establish a self-validating system for the lifecycle management of fluorinated aromatics, aligned with the National Research Council's Prudent Practices in the Laboratory [7].

Protocol A: Receipt and Storage

-

Intake Inspection: Upon receipt, inspect the primary container for structural integrity. Fluorinated compounds with high vapor pressures (e.g., fluorobenzene) can compromise weakened caps during transit.

-

Segregation: Store fluoroarenes strictly segregated from alkali metals (Na, K, Li), alkaline earth metals (Mg, Ca), and strong reducing agents (e.g., LiAlH4)[7].

-

Atmospheric Control: Store moisture-sensitive fluorinated derivatives (e.g., fluorinated acid chlorides or anhydrides) in a desiccator or a glovebox under an inert argon or nitrogen atmosphere to prevent hydrolysis and the subsequent generation of highly toxic Hydrofluoric Acid (HF) gas [8].

Protocol B: Experimental Handling & Synthesis

-

Engineering Controls: All transfers and reactions involving volatile fluoroarenes must be conducted within a certified chemical fume hood with a minimum face velocity of 100 fpm [7].

-

PPE Selection: Standard latex gloves offer zero protection against lipophilic fluoroarenes. Use Nitrile or Neoprene gloves for incidental contact. For extended handling, use multi-layer laminate gloves (e.g., Silver Shield®) [4]. Wear a flame-resistant lab coat and chemical splash goggles.

-

Static Mitigation: Fluorinated solvents often possess low electrical conductivity, allowing static charge accumulation during pouring or pumping. Ground and bond all metal containers and receiving vessels before transferring large volumes (> 4 Liters).

-

Reaction Quenching: When quenching reactions involving fluorinated aromatics and strong nucleophiles, proceed dropwise with extreme caution. Nucleophilic Aromatic Substitution (

) on highly fluorinated rings can be highly exothermic.

Protocol C: Spill Management and Disposal

-

Spill Response: In the event of a liquid spill, immediately eliminate all ignition sources. Do not use combustible materials (like paper towels) for highly reactive fluorinated intermediates. Use inert, inorganic absorbents (e.g., vermiculite or dry sand) [4].

-

Waste Segregation: Do not mix fluorinated waste with general organic or standard chlorinated waste. Fluorinated waste must be distinctly labeled. Incineration of fluorinated compounds requires specialized scrubbers to capture the resulting HF gas; mixing them with standard waste streams violates environmental compliance and endangers waste disposal personnel [7].

Mechanistic and Workflow Visualizations

Alkali Metal Incompatibility Mechanism

The diagram below illustrates the catastrophic degradation pathway when fluoroarenes contact alkali metals, highlighting the necessity of strict storage segregation.

Caption: Mechanistic pathway of the explosive degradation between fluoroarenes and alkali metals.

Safe Handling Lifecycle Workflow

This decision tree outlines the critical safety checkpoints from receipt to disposal of fluorinated aromatic compounds.

Caption: Step-by-step lifecycle management and safety workflow for fluorinated aromatic compounds.

References

-

Annual Reviews. Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology. Available at:[Link]

-

ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications, 2022. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. Toward Zero‐Excess Alkali Metal Batteries: Bridging Experimental and Computational Insights. 2025. Available at:[Link]

-

Royal Society of Chemistry. In situ polymerization of fluorinated electrolytes for high-voltage and long-cycling solid-state lithium metal batteries. 2024. Available at:[Link]

-

Dr. Dietrich Müller GmbH. FKM vs. FFKM: Comparison of sealing materials FKM and FFKM. 2024. Available at:[Link]

-

National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, Washington, DC, 2011. Available at:[Link]

-

Northwestern University Research Safety. Laboratory Safety and Chemical Hygiene Plan. 2023. Available at:[Link]

Catalytic systems for synthesizing sterically hindered biaryls

Introduction: The "Ortho-Effect" Challenge

The synthesis of biaryls via Palladium-catalyzed cross-coupling is a cornerstone of modern drug discovery. However, the construction of tetra-ortho-substituted biaryls (where all four positions flanking the aryl-aryl bond are substituted) remains a formidable challenge.

These substrates suffer from the "Ortho-Effect," a kinetic and thermodynamic barrier characterized by:

-

Inhibited Oxidative Addition: Steric bulk prevents the approach of the metal center to the aryl halide bond.

-

Stalled Transmetalation: The bulky nucleophile (boronic acid/ester) struggles to approach the palladium center due to steric clash with the ligand.

-

Difficult Reductive Elimination: This is often the rate-determining step. The formation of the C-C bond requires the two aryl rings to rotate into a specific conformation, which is energetically unfavorable due to the clashing ortho-substituents.

This guide details two distinct, field-proven catalytic architectures designed to overcome these barriers: the Buchwald G4 Phosphine System and the Organ PEPPSI-NHC System .

Ligand Design Principles & Mechanism

To synthesize hindered biaryls, the catalyst must be electron-rich (to facilitate oxidative addition) and extremely bulky (to force reductive elimination).

-

The Phosphine Approach (XPhos): Ligands like XPhos utilize a biaryl backbone. The non-coordinating ring acts as a "ceiling" over the palladium, providing steric bulk that destabilizes the Pd(II) intermediate, thereby accelerating reductive elimination.

-

The NHC Approach (PEPPSI-IPent): N-Heterocyclic Carbenes (NHCs) possess a high Percent Buried Volume (%

). The "Flexible Steric Bulk" of ligands like IPent (Isopentyl) allows the ligand to wrap around the metal, protecting the active species while forcing the substrates together.

Mechanistic Pathway & Activation

The following diagram illustrates how both precatalyst systems converge on the crucial mono-ligated Pd(0) species required for hindered coupling.

Caption: Convergence of Phosphine (G4) and NHC (PEPPSI) precatalysts on the active mono-ligated Pd(0) species.

Protocol A: The Phosphine Standard (Buchwald XPhos Pd G4)

The XPhos Pd G4 precatalyst is the industry standard for synthesizing tetra-ortho-substituted biaryls. The G4 scaffold ensures rapid activation at low temperatures compared to earlier generations.

Target Application: Synthesis of 2,2',6,6'-tetrasubstituted biaryls (e.g., 2,4,6-triisopropyl-2'-methoxybiphenyl).

Materials

-

Catalyst: XPhos Pd G4 (Sigma-Aldrich #804274)

-

Ligand (Optional): XPhos (Add 0.5 eq relative to Pd if substrate is extremely challenging)

-

Solvent: THF/Water (10:1 ratio) - Degassed

-

Base: Potassium Phosphate Tribasic (

) - Finely ground

Step-by-Step Procedure

-

Charge Solids: In a nitrogen-filled glovebox or using standard Schlenk technique, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 - 2.0 equiv),

(3.0 equiv), and XPhos Pd G4 (1.0 - 2.0 mol%) to a reaction vial equipped with a stir bar.-

Note: For tetra-ortho substrates, use excess boronic acid as protodeboronation is a competing side reaction.

-

-

Solvent Addition: Add the degassed THF/Water mixture. The concentration should be approximately 0.1 M - 0.2 M with respect to the aryl halide.

-

Reaction: Seal the vial and heat to 80°C for 2-12 hours.

-

Observation: The reaction mixture usually turns from orange/red to black as Pd(0) forms and eventually precipitates upon completion.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

and concentrate. -

Purification: Flash chromatography. Note: Hindered biaryls often have high Rf values.

Protocol B: The Carbene Alternative (Pd-PEPPSI-IPent)

The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system, developed by the Organ group, is superior for heteroaromatic couplings and substrates sensitive to the basicity of the Buchwald system. The IPent variant is specifically optimized for extreme steric hindrance.

Target Application: Synthesis of hindered hetero-biaryls or when anhydrous conditions are preferred.

Materials

-

Catalyst: Pd-PEPPSI-IPent (Sigma-Aldrich #732117)

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

-

Base: Potassium tert-butoxide (

) or Cesium Carbonate (

Step-by-Step Procedure

-

Charge Solids: Under inert atmosphere, combine Aryl Chloride/Bromide (1.0 equiv), Boronic Acid (1.5 equiv),

(2.0 equiv), and Pd-PEPPSI-IPent (1.0 - 2.0 mol%).-

Expert Tip: If using boronic esters,

is critical to activate the boron species via the formation of a boronate "ate" complex.

-

-

Solvent Addition: Add anhydrous 1,4-Dioxane.

-

Reaction: Stir at RT for 1 hour. If conversion is low (<10% by LCMS), heat to 60°C .

-

Why IPent? The isopentyl wings of the NHC are flexible; they open up to allow oxidative addition of the bulky halide, then snap back to force reductive elimination.

-

-

Workup: Filter through a pad of Celite/Silica to remove palladium black and salts. Wash with DCM.

Optimization & Troubleshooting Matrix

When yields are low, consult this matrix to adjust parameters based on the failure mode.

| Failure Mode | Symptom (LCMS) | Root Cause | Optimization Strategy |

| No Reaction | Starting material (SM) intact. | Catalyst poisoning or failure to activate. | 1. Switch from |

| Protodeboronation | Aryl halide intact; Boronic acid mass - | Hydrolysis of boronic acid faster than transmetalation. | 1. Use anhydrous conditions (Protocol B).2. Switch to MIDA boronates or Potassium Trifluoroborates ( |

| Homocoupling | Ar-Ar dimer detected. | Oxidative coupling of boronic acid.[1] | 1. Strictly exclude |

| Stalled Conversion | Reaction stops at 50%. | Catalyst decomposition. | 1. Add surfactant (e.g., TPGS-750-M) to stabilize Pd species.2. Add 10% free ligand (XPhos or IPr). |

References

-

Buchwald G3/G4 Precatalysts

-

Title: G3 and G4 Buchwald Precatalysts[2]

- Source: Sigma-Aldrich Technical Guides

-

-

PEPPSI-IPent System

-

Mechanism of Reductive Elimination

- Title: Reductive Elimin

- Source: Interactive Learning Paradigms, Inc.

-

URL:[Link]

-

Tetra-Ortho-Substituted Synthesis

Sources

- 1. ionicviper.org [ionicviper.org]

- 2. enamine.net [enamine.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene